molecular formula C6H4BrF3N2 B2509340 2-Bromomethyl-3-trifluoromethylpyrazine CAS No. 1206524-20-0

2-Bromomethyl-3-trifluoromethylpyrazine

Cat. No.: B2509340
CAS No.: 1206524-20-0
M. Wt: 241.011
InChI Key: PDJAQWQRBJDVNK-UHFFFAOYSA-N
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Description

2-Bromomethyl-3-trifluoromethylpyrazine is an organic compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrazine ring. The molecular formula of this compound is C6H4BrF3N2, and it has a molecular weight of 241.01 g/mol.

Properties

IUPAC Name

2-(bromomethyl)-3-(trifluoromethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-4-5(6(8,9)10)12-2-1-11-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJAQWQRBJDVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-20-0
Record name 2-(bromomethyl)-3-(trifluoromethyl)pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-Bromomethyl-3-trifluoromethylpyrazine typically involves the bromination of 3-trifluoromethylpyrazine. One common method includes the reaction of 3-trifluoromethylpyrazine

Biological Activity

2-Bromomethyl-3-trifluoromethylpyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with bromomethyl and trifluoromethyl groups. The presence of these electronegative groups can significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Chemokine Receptor Binding : This compound has been identified as a potential ligand for chemokine receptors, particularly CXCR4. Binding to these receptors may facilitate therapeutic effects in conditions like HIV infections and inflammatory diseases such as rheumatoid arthritis .
  • Antimicrobial Activity : Similar compounds in the trifluoromethyl pyrazine class have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against certain pathogens, although specific data on this compound is limited.

Research Findings

Recent studies have explored the biological relevance of compounds similar to this compound. For instance, research on trifluoromethyl pyrimidinone derivatives indicated their potential against Mycobacterium tuberculosis, showcasing the importance of trifluoromethyl substitutions in enhancing biological activity .

Case Studies

  • HIV Treatment : In a study examining compounds that bind to CXCR4 receptors, it was found that modifications similar to those present in this compound could enhance efficacy against HIV by improving receptor affinity .
  • Inflammatory Conditions : Another investigation highlighted the role of chemokine receptor antagonists in managing rheumatoid arthritis, suggesting that compounds like this compound could be developed as therapeutic agents for such inflammatory disorders .

Data Table: Biological Activity Overview

Compound NameTargetActivity TypeReference
This compoundCXCR4 ReceptorAntiviral/Anti-inflammatory
Trifluoromethyl PyrimidinonesMycobacterium tuberculosisAntimicrobial

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